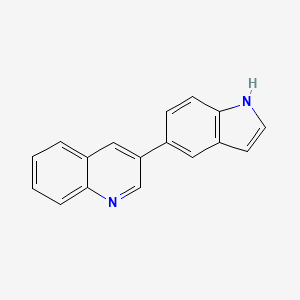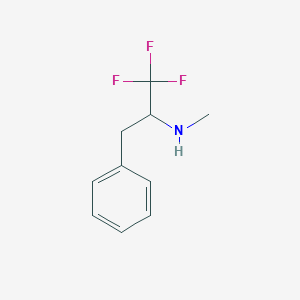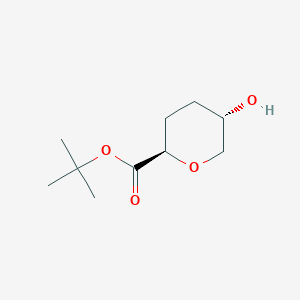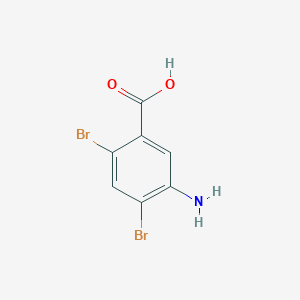
5-Amino-2,4-dibromobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2,4-dibromobenzoic acid is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen at position 5 is replaced by an amino group
準備方法
Synthetic Routes and Reaction Conditions
-
Bromination of 5-Aminobenzoic Acid: : One common method to synthesize 5-Amino-2,4-dibromobenzoic acid involves the bromination of 5-aminobenzoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 2 and 4 positions.
-
Direct Amination: : Another method involves the direct amination of 2,4-dibromobenzoic acid. This can be achieved through a nucleophilic substitution reaction where an amino group is introduced to the 5-position using reagents like ammonia (NH3) or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : 5-Amino-2,4-dibromobenzoic acid can undergo various substitution reactions due to the presence of bromine atoms. For example, nucleophilic substitution can replace bromine atoms with other nucleophiles such as hydroxyl groups, thiols, or amines.
-
Oxidation and Reduction: : The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert it to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium thiolate (KSR), or amines (RNH2) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
特性
分子式 |
C7H5Br2NO2 |
|---|---|
分子量 |
294.93 g/mol |
IUPAC名 |
5-amino-2,4-dibromobenzoic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChIキー |
MCAJUBQVKJBOFC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1N)Br)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


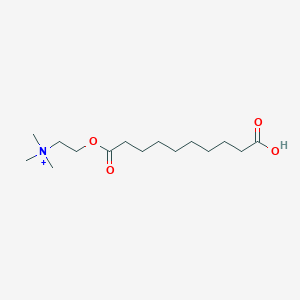
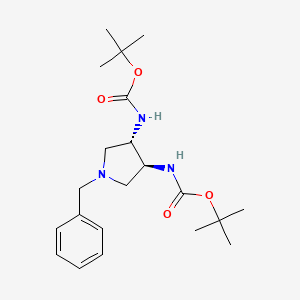
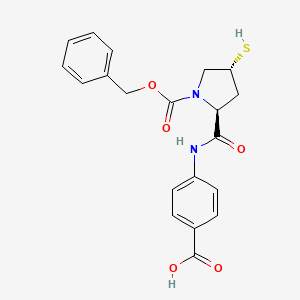
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
![3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
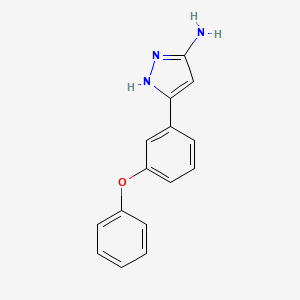
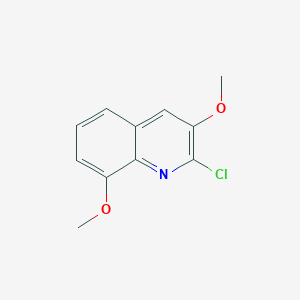
![1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12863497.png)
![(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone](/img/structure/B12863503.png)
![1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12863505.png)
![2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12863518.png)
